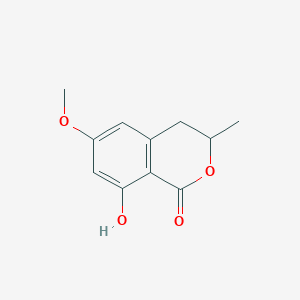

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin

Overview

Description

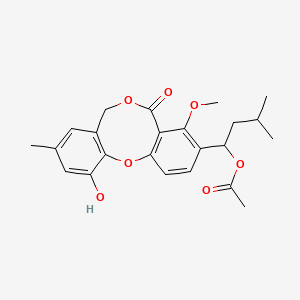

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin is a compound produced by Aspergillus caespitosus when cultured on autoclaved cracked, yellow field corn . The compound is extracted and then purified by silica gel columns .

Synthesis Analysis

The synthesis of isocoumarins, including 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, has been a topic of interest among synthetic and medicinal chemists . The isocoumarin framework represents one of the privileged structures for the development of natural product-inspired compounds of potential biological interest . Considerable efforts have been devoted towards the synthesis of isocoumarins via either traditional or transition-metal catalyzed reactions .Molecular Structure Analysis

The molecular formula of 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin is C11H12O4 . The average mass is 208.211 Da and the monoisotopic mass is 208.073563 Da .Chemical Reactions Analysis

The biosynthesis of 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin involves the use of S-adenosyl methionine and 6-hydroxymellein by the enzyme 6-hydroxymellein O-methyltransferase with secondary production of S-adenosylhomocysteine .Physical And Chemical Properties Analysis

The physical and spectral properties of the colorless crystals from methylene chloride:hexane were consistent with those published for 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin .Scientific Research Applications

Production from Aspergillus caespitosus : Aspergillus caespitosus, when cultured on autoclaved cracked, yellow field corn, produces 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin. The extraction and purification process involves silica gel columns, resulting in high-purity yield (Schroeder & Stipanovic, 1975).

Toxicity to Mammalian Cells : The toxicity of dihydroisocoumarins, including 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, to Chinese hamster cells has been studied. The toxicity depends on the presence of a hydroxyl group in the peri position of the lactonic carbonyl group and the stereochemistry of the dihydroisocoumarin (Superchi et al., 1993).

Asymmetric Synthesis : Asymmetric synthesis of 3-substituted 8-hydroxy-3,4-dihydroisocoumarins from specific oxazolines has been achieved, with applications in the production of optically active natural products like (R)-phyllodulcin (Uchida, Fukuda, & Iwao, 2007).

Antifungal and Antibacterial Properties : Isolated from Cytospora eucalypticola, certain dihydroisocoumarins have demonstrated mild antifungal and antibacterial effects against gram-positive bacteria. One of the compounds, 5-hydroxymethylmellein, showed mild antifeedant activity towards Spodoptera littoralis (Kokubun et al., 2003).

Effects on Carrot Roots : Studies have shown that the presence of ethylene gas in the storage atmosphere of carrot roots initiates the production of 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, commonly called isocoumarin. This research helps understand the role of ethylene in isocoumarin development in stored roots (Carlton, Peterson, & Tolbert, 1961).

Anti-Cancer and Anti-Inflammatory Agents : From the fungus Xylaria sp. SWUF09-62, new compounds including dihydroisocoumarins have been isolated. These compounds exhibited anti-inflammatory properties and cytotoxicity against certain cells, indicating potential for chemo-prevention and chemo-therapeutic applications (Patjana et al., 2019).

Synthesis and Antibacterial Evaluation : Synthetic analogs of 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin have been evaluated for antibacterial activity against a range of bacteria, offering insights into potential pharmaceutical applications (Saeed, Rafique, & Ashraf, 2013).

Anti-Tobacco Mosaic Virus Activity : Isolated from Aspergillus versicolor, certain isocoumarins, including derivatives of 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, have shown activities against the Tobacco Mosaic Virus, indicating potential agricultural applications (Duan et al., 2018).

properties

IUPAC Name |

8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFNAMVERSBWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Methoxymellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6803-02-7, 13410-15-6 | |

| Record name | 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6803-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006803027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxymellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 76 °C | |

| Record name | 6-Methoxymellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,7R,9R,10R,14R)-12,12-Dimethyl-11,13,15-trioxa-2,4-diazatetracyclo[7.5.1.02,7.010,14]pentadecane-3,5-dione](/img/structure/B1200727.png)

![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)

![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)